
5-Sulfamoylisoquinoline-1-carboxylic acid
Vue d'ensemble
Description
5-Sulfamoylisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4S and a molecular weight of 252.25 . It is used in scientific research and exhibits diverse applications in fields like medicinal chemistry, drug discovery, and cancer research.
Molecular Structure Analysis
The molecular structure of 5-Sulfamoylisoquinoline-1-carboxylic acid consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed analysis, possibly involving techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .
Physical And Chemical Properties Analysis
5-Sulfamoylisoquinoline-1-carboxylic acid has a molecular weight of 252.25 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would require further investigation .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Facile Synthesis through Pfitzinger Reaction : A study by Ivachtchenko et al. (2004) describes the synthesis of 6-sulfamoylquinoline-4-carboxylic acids from 5-sulfamoylisatins under Pfitzinger reaction conditions, offering insights into novel synthesis methods for related compounds Ivachtchenko et al., 2004.
Catalytic Activity in Synthesis of Derivatives : Ghorbani‐Choghamarani and Azadi (2015) reported on the use of functionalized Fe3O4 nanoparticles as catalysts for synthesizing derivatives of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, highlighting the versatility of related compounds in catalysis Ghorbani‐Choghamarani & Azadi, 2015.
Combinatorial Chemistry and Drug Development
Combinatorial Chemical Libraries : Ivachtchenko et al. (2003) developed new combinatorial chemical libraries based on 6-sulfamoyl-4-quinolinecarboxylic acids, derived from 5-sulfamoylisatins, highlighting their potential in drug discovery Ivachtchenko et al., 2003.
Potential in Therapeutics for Oxidative-Stress-Related Diseases : Solecka et al. (2014) synthesized derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid and tested them for free-radical scavenging activity, suggesting their potential use in therapeutics for oxidative-stress-related diseases Solecka et al., 2014.
Biological and Medical Applications
Antimicrobial Activity : Tiwari et al. (2014) reported that 2-arylquinoline-4-carboxylic acid derivatives showed activity against various bacterial and fungal strains, indicating potential as antimicrobials Tiwari et al., 2014.
Inhibitory Activity on 5-Lipoxygenase Product Synthesis : Werz et al. (2008) described a novel class of 5-lipoxygenase product synthesis inhibitors based on the structure of pirinixic acid, highlighting the therapeutic potential of such compounds in inflammatory and allergic diseases Werz et al., 2008.
Mécanisme D'action
The mechanism of action of 5-Sulfamoylisoquinoline-1-carboxylic acid is not explicitly mentioned in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems to produce a specific effect. This often involves binding to certain receptors or enzymes, or altering specific biochemical pathways .
Orientations Futures
Propriétés
IUPAC Name |
5-sulfamoylisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSSIJBRCXYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfamoylisoquinoline-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



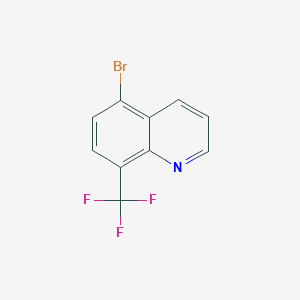
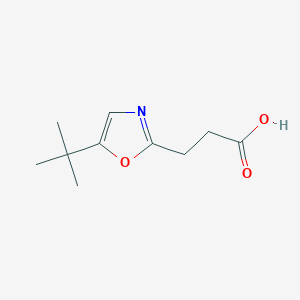
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)



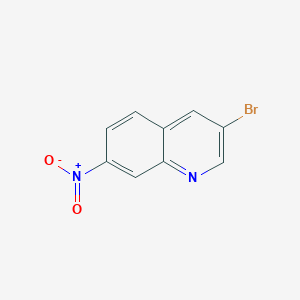

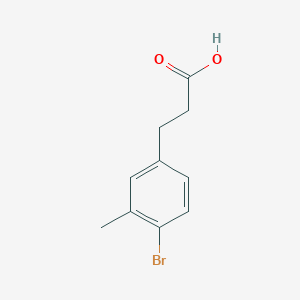
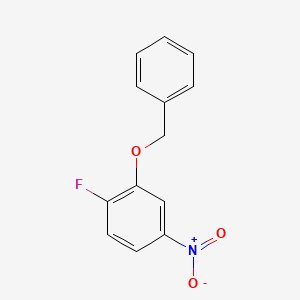

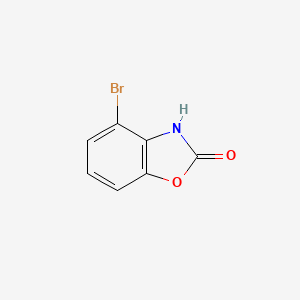

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)